molecular formula C15H22N2O3 B11564696 2-[Bis(2-methylpropyl)amino]-5-nitrobenzaldehyde

2-[Bis(2-methylpropyl)amino]-5-nitrobenzaldehyde

Cat. No.: B11564696
M. Wt: 278.35 g/mol
InChI Key: PYVLRSNIZCBPOF-UHFFFAOYSA-N
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Description

2-[Bis(2-methylpropyl)amino]-5-nitrobenzaldehyde is an organic compound characterized by its aromatic ring structure with a nitro group and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Bis(2-methylpropyl)amino]-5-nitrobenzaldehyde typically involves multiple steps One common method starts with the nitration of a benzene derivative to introduce the nitro groupThe final step involves the formylation of the aromatic ring to introduce the aldehyde group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-[Bis(2-methylpropyl)amino]-5-nitrobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: 2-[Bis(2-methylpropyl)amino]-5-nitrobenzoic acid.

    Reduction: 2-[Bis(2-methylpropyl)amino]-5-aminobenzaldehyde.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-[Bis(2-methylpropyl)amino]-5-nitrobenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[Bis(2-methylpropyl)amino]-5-nitrobenzaldehyde involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the aldehyde group can form covalent bonds with nucleophiles. These interactions can modulate biological pathways and enzyme activities, making the compound useful in various biochemical studies .

Comparison with Similar Compounds

Similar Compounds

    2-[Bis(2-methylpropyl)amino]-5-nitrobenzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    2-[Bis(2-methylpropyl)amino]-5-aminobenzaldehyde: Similar structure but with an amine group instead of a nitro group.

Uniqueness

2-[Bis(2-methylpropyl)amino]-5-nitrobenzaldehyde is unique due to the presence of both a nitro group and an aldehyde group on the same aromatic ring.

Properties

Molecular Formula

C15H22N2O3

Molecular Weight

278.35 g/mol

IUPAC Name

2-[bis(2-methylpropyl)amino]-5-nitrobenzaldehyde

InChI

InChI=1S/C15H22N2O3/c1-11(2)8-16(9-12(3)4)15-6-5-14(17(19)20)7-13(15)10-18/h5-7,10-12H,8-9H2,1-4H3

InChI Key

PYVLRSNIZCBPOF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN(CC(C)C)C1=C(C=C(C=C1)[N+](=O)[O-])C=O

Origin of Product

United States

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